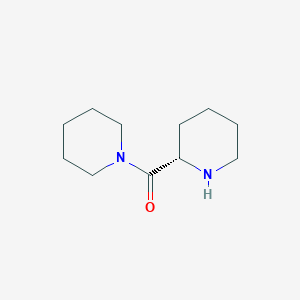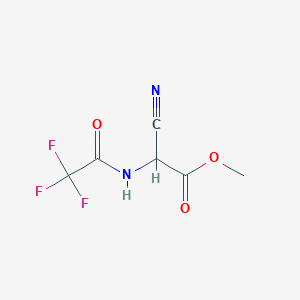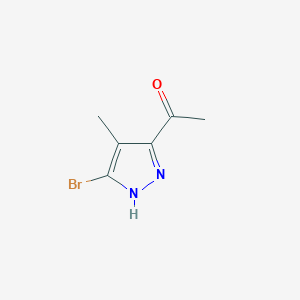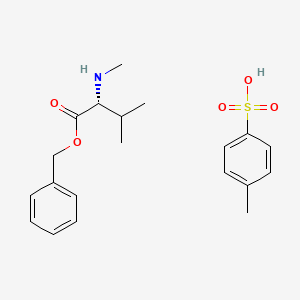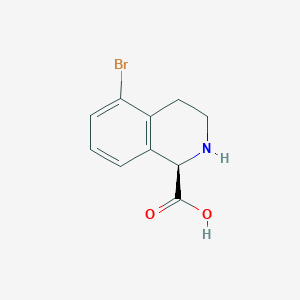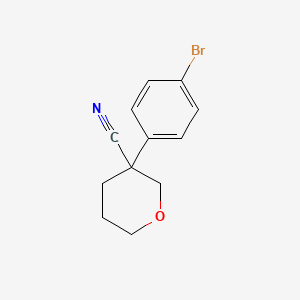![molecular formula C21H15ClN4O2S3 B13145935 N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide CAS No. 62752-10-7](/img/structure/B13145935.png)
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with phenylthio groups and a chlorobenzenesulfonamide moiety. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide typically involves the nucleophilic substitution of cyanuric chloride with thiophenol, followed by the introduction of the chlorobenzenesulfonamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The process can be summarized as follows:
Step 1: Cyanuric chloride reacts with thiophenol in the presence of a base to form 4,6-bis(phenylthio)-1,3,5-triazine.
Step 2: The intermediate product is then reacted with 4-chlorobenzenesulfonamide under similar basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, where the phenylthio groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Triazine derivatives with different substituents.
科学的研究の応用
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
作用機序
The mechanism of action of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound’s triazine ring and sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The phenylthio groups may also contribute to the compound’s reactivity and binding affinity. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as DNA replication and protein synthesis.
類似化合物との比較
Similar Compounds
- 2,4,6-Tris(phenylthio)-1,3,5-triazine
- 4,6-Bis(phenylthio)-2-methyl-1,3,5-triazine
- 2,4,6-Tris(phenylthio)-1,3,5-triazine
Uniqueness
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide is unique due to the presence of the chlorobenzenesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile for various applications compared to other triazine derivatives.
特性
CAS番号 |
62752-10-7 |
|---|---|
分子式 |
C21H15ClN4O2S3 |
分子量 |
487.0 g/mol |
IUPAC名 |
N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C21H15ClN4O2S3/c22-15-11-13-18(14-12-15)31(27,28)26-19-23-20(29-16-7-3-1-4-8-16)25-21(24-19)30-17-9-5-2-6-10-17/h1-14H,(H,23,24,25,26) |
InChIキー |
JAHQUHFSBWSTTB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)SC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13145853.png)
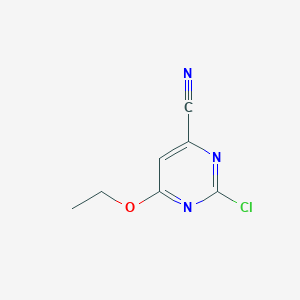
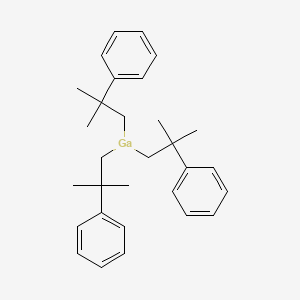
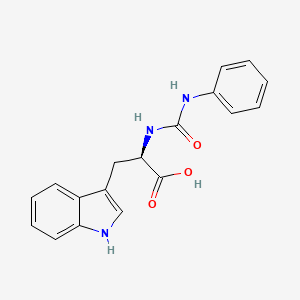

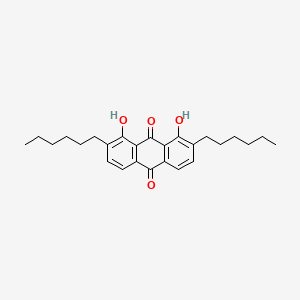
![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)
